![molecular formula C13H8O4 B5566622 2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione](/img/structure/B5566622.png)
2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione” is a type of pyranochromene, a class of organic compounds that are characterized by a pyran ring fused with a chromene ring . Pyranochromenes are known for their interesting biological properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-microbial activities . They are also used in optoelectronic applications such as fluorescent probes, laser dyes, molecular switches, and organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of 2H-pyrano[3,2-c]chromene-2,5(6H)-diones, a related compound, has been reported . The process involves reacting 4-hydroxycoumarins with Baylis–Hillman adducts having electron-releasing or electron-withdrawing groups on the benzyl ring of the pyranochromene moiety . The synthesized compounds are thermally stable (up to 200 °C) and lead to blue or green emission .Molecular Structure Analysis
The molecular structure of 2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione is characterized by a pyran ring fused with a chromene ring . The highest occupied molecular orbital and lowest unoccupied molecular orbitals spread on the coumarin moiety of the pyranochromene unit .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Applications
Synthesis of Novel Scaffolds : The synthesis of novel 2H,8H-pyrano[2,3-f]chromene-2,8-dione derivatives from 8-formyl-7-hydroxy-4-methylcoumarin has been detailed, proposing a mechanism involving tandem Knoevenagel condensation and cyclisation reactions. These compounds' structures were established via NMR, mass spectrometry, and elemental analysis, indicating potential utility in various chemical research applications (Ahmed Al-Kawkabani et al., 2013).
Optical Properties : Research into 4-methyl-9-(3-oxobutanoyl)-2H,8H-pyrano[2,3-f]chromene-2,8-dione revealed its optical properties, including absorption and fluorescence spectra, which exhibited a bathochromic shift with increasing solvent polarity. This study suggests applications in materials science, particularly in designing fluorescent materials (Ahmed Al-Kawkabani et al., 2017).
Anticancer Agents : A series of pyrano[2,3-f]chromene-4,8-dione derivatives were synthesized and evaluated for their anticancer activities against human cancer cell lines. The study provided insights into structure-activity relationships, hinting at their potential as anticancer agents (Li Hongshuang et al., 2017).
Chemical Reactions and Environmental Safety
Efficient Synthesis Methods : Research has demonstrated efficient methods for synthesizing pyrano[4,3-b]chromene-1,9-dione derivatives, emphasizing operational simplicity, short reaction times, and environmental safety. This highlights the compound's role in promoting greener chemical processes (H. Anaraki‐Ardakani, 2017).
Green Chemistry Approaches : Studies have focused on synthesizing chromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-dione derivatives in water using non-toxic catalysts, aligning with principles of green chemistry. This approach is valuable for its environmental benefits and potential applications in synthesizing medically relevant compounds (M. Sayahi et al., 2021).
Eigenschaften
IUPAC Name |
2-methylpyrano[3,2-c]chromene-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c1-7-6-9(14)11-12(16-7)8-4-2-3-5-10(8)17-13(11)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBHDGQFWDSXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrano[3,2-c]chromene-4,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5566541.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5566549.png)

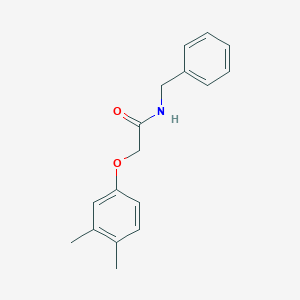
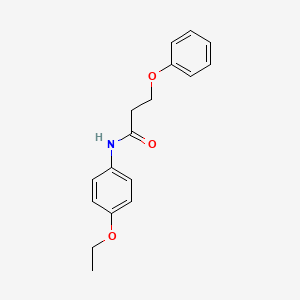
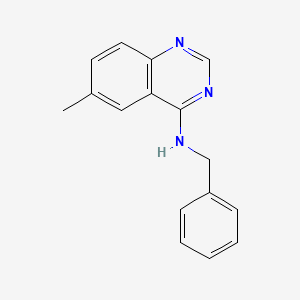
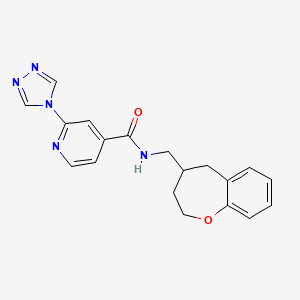
![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)
![N'-(2,4-dichlorobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5566615.png)
![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5566627.png)
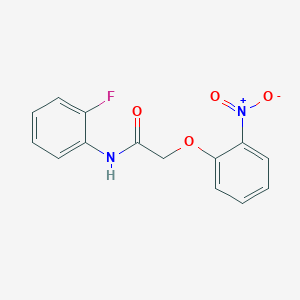
![(1S*,5R*)-3-(4-morpholinylcarbonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5566650.png)
![2,2-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5566651.png)
![3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566654.png)